molecular formula C11H6ClO3P B14253428 2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one CAS No. 352662-32-9

2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one

Cat. No.: B14253428
CAS No.: 352662-32-9
M. Wt: 252.59 g/mol
InChI Key: LHTRUXNZDHBUGD-UHFFFAOYSA-N
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Description

2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity. It contains a phosphorus atom within a dioxaphosphinin ring, making it a valuable reagent in various chemical reactions, particularly in phosphorylation and phosphitylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one typically involves the reaction of salicylic acid with phosphorus trichloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions are phosphorylated or phosphitylated organic compounds, which are valuable intermediates in the synthesis of nucleotides and other biologically active molecules .

Mechanism of Action

The mechanism of action of 2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one involves the formation of a reactive intermediate that can transfer a phosphate group to a target molecule. This process typically involves the activation of the phosphorus atom, followed by nucleophilic attack by the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one is unique due to its naphthalene ring, which provides additional stability and reactivity. This structural feature makes it particularly useful in complex organic synthesis and biochemical applications .

Properties

CAS No.

352662-32-9

Molecular Formula

C11H6ClO3P

Molecular Weight

252.59 g/mol

IUPAC Name

2-chlorobenzo[h][1,3,2]benzodioxaphosphinin-4-one

InChI

InChI=1S/C11H6ClO3P/c12-16-14-10-8-4-2-1-3-7(8)5-6-9(10)11(13)15-16/h1-6H

InChI Key

LHTRUXNZDHBUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OP(OC3=O)Cl

Origin of Product

United States

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